molecular formula C12H7ClO4 B1347686 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid CAS No. 355142-36-8

2-Chloro-5-(5-formylfuran-2-yl)benzoic acid

Cat. No.: B1347686
CAS No.: 355142-36-8
M. Wt: 250.63 g/mol
InChI Key: NVRSAJZMYULEFC-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-formylfuran-2-yl)benzoic acid is a useful research compound. Its molecular formula is C12H7ClO4 and its molecular weight is 250.63 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that this compound is a heterocyclic building block , which suggests that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

It is known that this compound can participate in suzuki–miyaura coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets through the formation of new bonds, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that this compound may affect various biochemical pathways depending on the specific context of its use.

Result of Action

Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that this compound may induce changes in the structure and function of target molecules, leading to various downstream effects.

Action Environment

It is known that this compound should be stored in a dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-(5-formylfuran-2-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The interactions between this compound and these biomolecules can be characterized by binding affinity, specificity, and the resulting biochemical changes .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific sites on enzymes or proteins, leading to inhibition or activation of their function. This binding can result in conformational changes in the target biomolecule, affecting its activity. Additionally, this compound may influence gene expression by binding to DNA or interacting with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites within the cell. The metabolic pathways of this compound are essential for understanding its overall impact on cellular function and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different cellular compartments can influence its activity and function. Understanding the transport and distribution of this compound is essential for elucidating its mechanisms of action .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall impact on cellular processes. Understanding the subcellular localization of this compound is crucial for comprehending its biochemical properties and effects .

Properties

IUPAC Name

2-chloro-5-(5-formylfuran-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO4/c13-10-3-1-7(5-9(10)12(15)16)11-4-2-8(6-14)17-11/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRSAJZMYULEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357965
Record name 2-chloro-5-(5-formylfuran-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355142-36-8
Record name 2-chloro-5-(5-formylfuran-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.